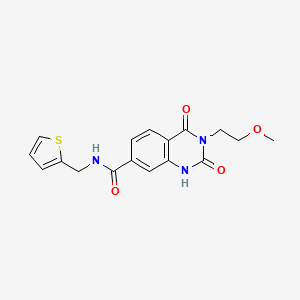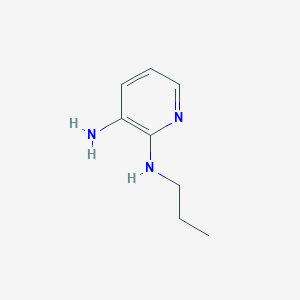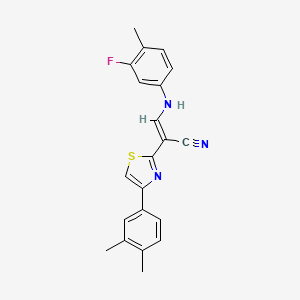
Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate” is an organic compound . It is a chiral compound with two chiral centers, specifically in the 2R and 4R configuration .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.
Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure . For instance, “this compound” is a solid powder, usually white to light yellow in color .
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Ketoester Derivatives : Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate has been used in the synthesis of ketoester derivatives derived from hydroxyproline. These derivatives play a role in the synthesis of complex organic compounds (King, Armstrong, & Keller, 2005).
Mechanism Studies in Boc Group Migration : This compound has been instrumental in studying the mechanisms of tert-butyloxycarbonyl (Boc) group migration, which is critical in organic synthesis (Xue & Silverman, 2010).
Synthesis of Biotin Intermediates : It is used in the synthesis of intermediates for Biotin, a water-soluble vitamin involved in the metabolic cycle of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Applications in Organic Chemistry
Cascade Reactions in Organic Synthesis : It is used in cascade reactions for the synthesis of pipecolic acid derivatives, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).
Role in Dynamic Kinetic Resolution : The compound serves as a chiral auxiliary in dynamic kinetic resolution, facilitating stereoselective carbon-carbon bond formation (Kubo et al., 1997).
Synthesis of Medicinal Chemistry Intermediates : Its derivatives are used in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Enzymatic Applications
- Enzyme-catalyzed Kinetic Resolution : The compound is involved in enzyme-catalyzed kinetic resolutions, aiding in the selective synthesis of enantiomers (Faigl et al., 2013).
Applications in Stereochemistry and Chiral Synthesis
Chiral Auxiliary in Peptide Synthesis : It is used as a chiral auxiliary in peptide synthesis, demonstrating its utility in stereoselective organic reactions (Studer, Hintermann, & Seebach, 1995).
Synthesis of Functional Dihydroxyesters : The compound is involved in the synthesis of functional dihydroxyesters, illustrating its role in creating structurally complex molecules (Scheffler et al., 2002).
Mecanismo De Acción
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLZXCDAPVPGOX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)
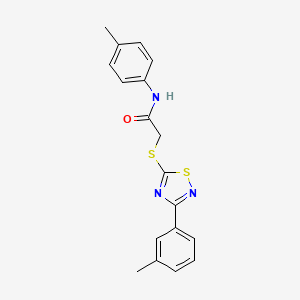
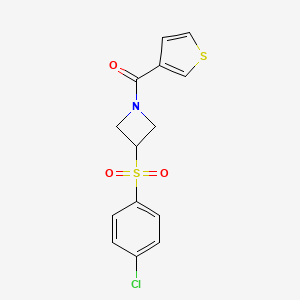
![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)
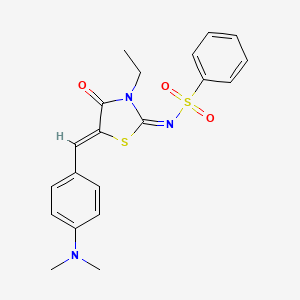
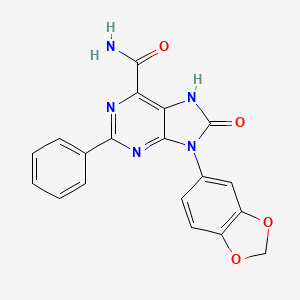
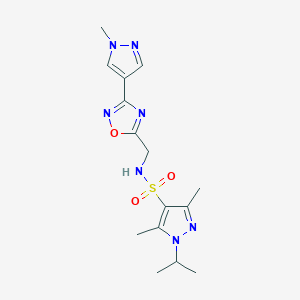
![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)
